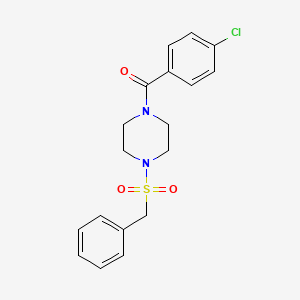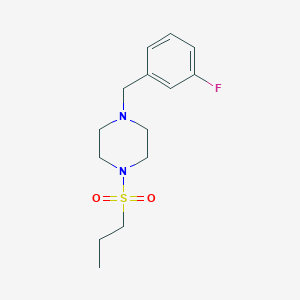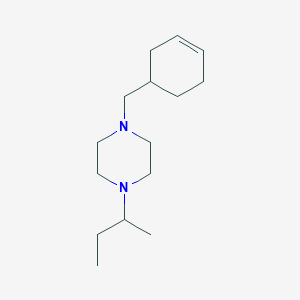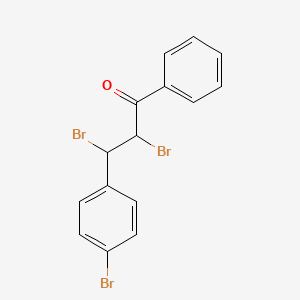
1-(4-Chlorobenzoyl)-4-phenylmethanesulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of piperazine derivatives, followed by the introduction of benzylsulfonyl and chlorophenyl groups under controlled reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, benzyl halides, and chlorophenyl ketones. The reaction conditions usually involve the use of solvents like dichloromethane or acetonitrile, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by the presence of catalysts or phase-transfer agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, alcohols, and substituted benzyl or chlorophenyl derivatives. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
In the medical field, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE include:
- 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE
- 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE
- 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE
Uniqueness
The uniqueness of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.
Propiedades
Fórmula molecular |
C18H19ClN2O3S |
|---|---|
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
(4-benzylsulfonylpiperazin-1-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C18H19ClN2O3S/c19-17-8-6-16(7-9-17)18(22)20-10-12-21(13-11-20)25(23,24)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Clave InChI |
KCVTXPBBOGNYOZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-](/img/structure/B10884471.png)

![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B10884476.png)




![4-[(4-chlorophenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884511.png)
![N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B10884513.png)
![1-Cyclopentyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B10884520.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide](/img/structure/B10884522.png)
![2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10884527.png)

![Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10884567.png)
